4-(Bromomethyl)-4-methyloxane

描述

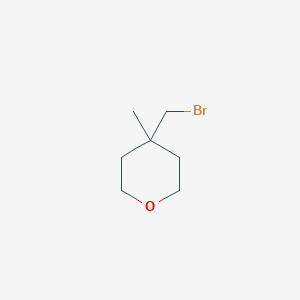

4-(Bromomethyl)-4-methyloxane is an organic compound that features a bromomethyl group attached to a methyloxane ring

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-(Bromomethyl)-4-methyloxane typically involves the bromination of a precursor compound. One common method involves the use of sodium bromate and sodium bromide in the presence of a solvent such as methylene dichloride. The reaction is carried out at elevated temperatures, around 50°C, and requires careful control of reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield.

化学反应分析

Types of Reactions

4-(Bromomethyl)-4-methyloxane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4-(Hydroxymethyl)-4-methyloxane, while oxidation can produce this compound derivatives with additional functional groups.

科学研究应用

Chemical Characteristics

- Molecular Formula : C7H13BrO

- Molecular Weight : Approximately 195.09 g/mol

- Structure : The compound consists of a six-membered cyclic ether (oxane) with a bromomethyl group at the fourth carbon and a methyl group at the same position.

Scientific Research Applications

4-(Bromomethyl)-4-methyloxane has several notable applications in scientific research:

Organic Synthesis

- Intermediate in Synthesis : It serves as a key building block in the synthesis of complex organic molecules. Its reactivity allows for nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as hydroxide or amines.

- Diverse Derivatives Production : The compound can yield various derivatives through oxidation and reduction reactions, expanding its applicability in synthesizing specialty chemicals.

Medicinal Chemistry

- Potential Biological Activity : Compounds similar to this compound have been explored for their biological properties, including antimicrobial and anticancer activities. The presence of the bromine atom can enhance biological interactions due to its electrophilic nature.

Material Science

- Polymer Production : It is utilized in the development of polymers and resins, contributing to materials with specific functionalities due to its reactive bromomethyl group.

Case Study 1: Nucleophilic Substitution Reactions

Research has shown that this compound can effectively participate in nucleophilic substitution reactions. For instance, when reacted with sodium hydroxide, it produces hydroxymethyl derivatives, which are valuable in further synthetic pathways. This property has been exploited in developing new pharmaceuticals.

Case Study 2: Click Chemistry Applications

The compound has been investigated for its potential in click chemistry, particularly in bioconjugation processes. Its ability to react with azides allows for the formation of stable triazole linkages, which are crucial in creating complex biomolecules for therapeutic applications.

作用机制

The mechanism by which 4-(Bromomethyl)-4-methyloxane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

相似化合物的比较

Similar Compounds

- 4-(Hydroxymethyl)-4-methyloxane

- 4-(Methoxymethyl)-4-methyloxane

- 4-(Chloromethyl)-4-methyloxane

Uniqueness

4-(Bromomethyl)-4-methyloxane is unique due to the presence of the bromomethyl group, which makes it more reactive in substitution reactions compared to its hydroxyl or methoxy counterparts. This increased reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired .

生物活性

4-(Bromomethyl)-4-methyloxane, with the CAS number 1262410-27-4, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its effects on cellular processes, supported by relevant data and case studies.

The compound features a bromomethyl group attached to a methyloxane structure, which may influence its interactions with biological targets. Initial studies suggest that it may act as a substrate or inhibitor for various enzymes, potentially affecting pathways related to cell proliferation and apoptosis.

Potential Targets

- Protein Kinases : Similar compounds have shown the ability to inhibit kinases involved in cell cycle regulation.

- Enzymatic Inhibition : The presence of the bromomethyl group may enhance the compound's ability to bind to active sites of enzymes, thus modulating their activity.

Cellular Effects

Research indicates that compounds with similar structures can induce significant changes in cellular behavior. For instance:

- Apoptosis Induction : Compounds with bromomethyl groups have been associated with triggering programmed cell death in cancer cells.

- Proliferation Inhibition : Evidence suggests that such compounds can inhibit the growth of various cell lines by disrupting key signaling pathways.

Case Studies and Research Findings

-

In Vitro Studies :

- A study examining derivatives of methyloxane found that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may have similar properties.

- Data indicated dose-dependent effects on cell viability, with higher concentrations leading to increased apoptosis rates.

-

In Vivo Studies :

- Animal model investigations showed that compounds with similar structural characteristics could significantly reduce tumor growth when administered at specific dosages.

- Observations included changes in metabolic pathways related to energy production and nucleotide synthesis.

Dosage Effects

The biological activity of this compound appears to be dose-dependent:

- Low Doses : Potentially beneficial effects, such as modulation of inflammatory responses.

- High Doses : Increased cytotoxicity and inhibition of tumor growth observed in preclinical models.

Metabolic Pathways

The metabolism of this compound is likely mediated by liver enzymes, particularly cytochrome P450s. This metabolic pathway is crucial for understanding how the compound is processed in biological systems and its subsequent effects.

Transport and Distribution

The transport mechanisms for this compound may involve passive diffusion as well as active transport through specific transporters. Understanding these mechanisms is vital for predicting bioavailability and therapeutic efficacy.

Subcellular Localization

The localization of this compound within cells will significantly impact its biological activity. It is anticipated that the compound would primarily localize in the cytoplasm and nucleus, where it could interact with target proteins involved in cellular signaling.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 4-(Bromomethyl)-4-methyloxane?

- Methodological Answer: Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the bromomethyl and methyl substituents on the oxane ring. Mass spectrometry (MS) should be used to verify molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. Cross-referencing with databases like PubChem or crystallographic data (if available) ensures accuracy. For trace impurities, tandem MS or infrared (IR) spectroscopy may resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.

- First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the bromomethyl group .

Q. How can researchers mitigate environmental risks when disposing of waste containing this compound?

- Methodological Answer: Segregate halogenated waste in labeled, chemically resistant containers. Collaborate with certified waste management agencies for incineration or neutralization. Avoid aqueous disposal due to potential persistence and bioaccumulation risks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Methodological Answer: Design kinetic experiments using varying nucleophiles (e.g., amines, thiols) under controlled temperatures and solvents (e.g., DMF, THF). Monitor reaction progress via ¹H NMR or GC-MS to track intermediate formation. Computational modeling (e.g., DFT) can predict transition states and activation energies, while isotopic labeling (e.g., deuterated solvents) may reveal solvent effects .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with analogous compounds (e.g., 4-(Bromomethyl)benzophenone ).

- Dynamic Effects: Variable-temperature NMR can identify conformational flexibility in the oxane ring.

- Impurity Analysis: Use preparative HPLC to isolate byproducts and characterize them via X-ray crystallography or high-resolution MS .

Q. How can researchers optimize synthetic routes to improve yields of this compound?

- Methodological Answer:

- Catalysis: Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance bromomethylation efficiency.

- Solvent Screening: Evaluate polar aprotic solvents (e.g., acetonitrile) versus non-polar media for regioselectivity.

- In Situ Monitoring: Use real-time IR or Raman spectroscopy to adjust reaction parameters dynamically .

Q. What approaches are used to study the compound’s potential bioactivity or toxicity in preclinical models?

- Methodological Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence-based assays.

- Metabolic Profiling: Use liver microsomes or hepatocyte cultures to identify metabolites via LC-MS.

- Toxicogenomics: RNA sequencing can reveal gene expression changes in exposed cell lines, prioritizing pathways for further study .

属性

IUPAC Name |

4-(bromomethyl)-4-methyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVXBTYXHHPSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262410-27-4 | |

| Record name | 4-(bromomethyl)-4-methyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。